lipoxin B4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

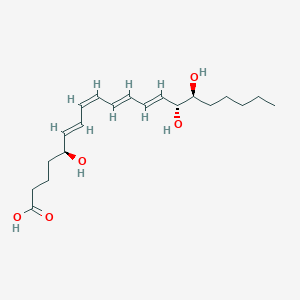

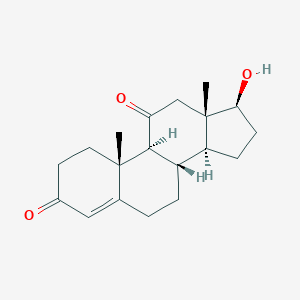

Lipoxin B4 is a trihydroxy-tetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator involved in the resolution of inflammation. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in dampening inflammation and promoting tissue repair .

Applications De Recherche Scientifique

Lipoxin B4 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid mediator biosynthesis and metabolism.

Biology: Investigated for its role in regulating immune responses and promoting the resolution of inflammation.

Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals.

Mécanisme D'action

Target of Action

Lipoxin B4 (LXB4) is a potent endogenous mediator of systemic inflammation resolution . It primarily targets glial cells and retinal ganglion cells (RGCs) . These cells play a crucial role in neuroinflammatory processes and neurodegenerative injury . LXB4 also interacts with the CXCR3 chemokine receptor , which is prominently expressed in inner retinal astrocytes and ganglion cells .

Mode of Action

LXB4 exerts its effects by interacting with its targets and modulating their responses . It inhibits glial cell activation via CXCR3 signaling, reducing acute inner retinal inflammation . LXB4 also directly acts on RGCs to increase survival and function in ocular hypertension-induced neuropathy . Furthermore, it regulates the expression of many inflammatory genes by modulating the levels of transcription factors .

Biochemical Pathways

LXB4 is involved in the regulation of inflammation through various biochemical pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . LXB4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Pharmacokinetics

It is known that lxb4 is an endogenously produced lipid mediator, suggesting that it may be rapidly metabolized and cleared from the body .

Result of Action

LXB4 has protective activities against neurodegenerative injury . It reduces acute inner retinal inflammation by affecting endogenous glial responses . It also increases the survival and function of RGCs in ocular hypertension-induced neuropathy . Moreover, LXB4 can inhibit the expression of pro-inflammatory factors, stimulate the expression of anti-inflammatory factors, inhibit the inflammatory effect of neutrophils, and promote the phagocytosis of apoptotic neutrophils by macrophages .

Action Environment

The action of LXB4 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as neutrophils and macrophages, can affect the production and action of LXB4 . Additionally, the presence of inflammation or injury can trigger the production of LXB4 as part of the body’s response .

Analyse Biochimique

Biochemical Properties

Lipoxin B4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation . The lipoxin–CXCR3 pathway promotes distinct anti-inflammatory and proresolution cascades in endogenous retinal glia .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has protective activities against neurodegenerative injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin B4 involves the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The key steps include the action of 5-lipoxygenase followed by either 12-lipoxygenase or 15-lipoxygenase. This process may involve transcellular metabolism, where different cell types contribute to the biosynthesis .

Industrial Production Methods: The process requires precise control of reaction conditions to ensure the correct stereochemistry and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Lipoxin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the major pathways of enzymatic degradation is the reduction of one of the carbon-carbon double bonds in the triene core to form metabolites such as 6,7-dihydro-Lipoxin B4 .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lipoxygenase enzymes, oxidizing agents, and reducing agents. The reactions typically occur under mild conditions to preserve the integrity of the lipid mediator .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These metabolites often retain some of the biological activity of the parent compound but may have different stability and potency .

Comparaison Avec Des Composés Similaires

Lipoxin B4 is unique among lipid mediators due to its specific anti-inflammatory and pro-resolving properties. Similar compounds include:

Lipoxin A4: Another trihydroxy-tetraene metabolite with similar anti-inflammatory properties.

Resolvin D1: A lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving effects.

Maresin 1: A lipid mediator involved in the resolution of inflammation and tissue repair.

This compound stands out due to its specific receptor interactions and unique role in promoting the resolution of inflammation .

Propriétés

Numéro CAS |

98049-69-5 |

|---|---|

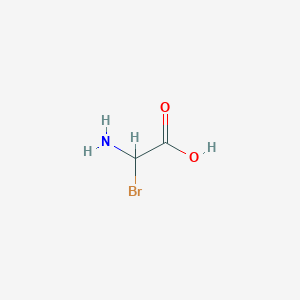

Formule moléculaire |

C20H31O5- |

Poids moléculaire |

351.5 g/mol |

Nom IUPAC |

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 |

Clé InChI |

UXVRTOKOJOMENI-WLPVFMORSA-M |

SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |

SMILES isomérique |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O |

SMILES canonique |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

5,14,15-THET 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid 5-methyl-LXB4 5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid lipoxin B4 LXB4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)